2,2-Dichloro-N-(2-hydroxydodecyl)-N-methylacetamide
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Overview
Description
2,2-Dichloro-N-(2-hydroxydodecyl)-N-methylacetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a long dodecyl chain attached to an acetamide core. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(2-hydroxydodecyl)-N-methylacetamide typically involves the reaction of 2,2-dichloroacetamide with 2-hydroxydodecylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(2-hydroxydodecyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-N-(2-oxododecyl)-N-methylacetamide.
Reduction: Formation of N-(2-hydroxydodecyl)-N-methylacetamide.
Substitution: Formation of 2-methoxy-N-(2-hydroxydodecyl)-N-methylacetamide.
Scientific Research Applications
2,2-Dichloro-N-(2-hydroxydodecyl)-N-methylacetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(2-hydroxydodecyl)-N-methylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with target molecules, leading to changes in their activity and function. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide
- 2,2-Dichloro-N-(2-hydroxyethyl)-N-methylacetamide
Uniqueness
2,2-Dichloro-N-(2-hydroxydodecyl)-N-methylacetamide is unique due to its specific combination of functional groups and long dodecyl chain, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
62881-02-1 |
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Molecular Formula |
C15H29Cl2NO2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-hydroxydodecyl)-N-methylacetamide |
InChI |
InChI=1S/C15H29Cl2NO2/c1-3-4-5-6-7-8-9-10-11-13(19)12-18(2)15(20)14(16)17/h13-14,19H,3-12H2,1-2H3 |
InChI Key |
SBGCVFNTMFDCFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(C)C(=O)C(Cl)Cl)O |
Origin of Product |
United States |
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